[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyloxycarbonyl group, and an acetic acid moiety. Its stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a carbamate formation reaction, often using benzyloxycarbonyl chloride and a suitable amine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a halogenated acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzyloxycarbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the pyrrolidine ring and acetic acid moiety may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
[(S)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with similar compounds such as:
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound also contains a benzyloxycarbonyl group and an acetic acid moiety but differs in the ring structure.
N-Benzyloxycarbonyl-L-aspartic acid: This compound shares the benzyloxycarbonyl group but has a different amino acid backbone.
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3S)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNLJCQXWXQAR-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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